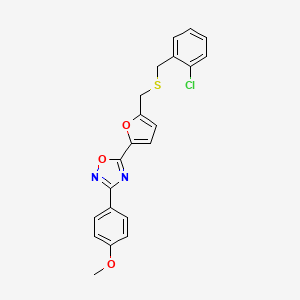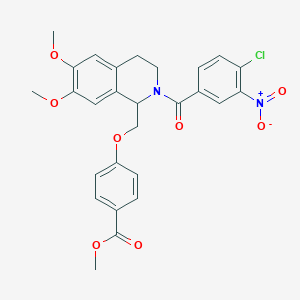![molecular formula C18H19N3O3S2 B2443666 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034354-20-4](/img/structure/B2443666.png)
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2,4-Dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a highly specialized organic compound known for its complex structure and significant applications in various fields such as chemistry, biology, medicine, and industry. Its distinct structure features a fusion of cyclopentanecarboxamide with thienopyrimidine and thiophene moieties, resulting in a compound with unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic synthesis methods. The starting materials generally include readily available thiophene derivatives and cyclopentanecarboxamide precursors. The synthetic route usually involves:
Formation of the Thienopyrimidine Core: : This step typically includes the cyclization of thiophene and pyrimidine derivatives under controlled conditions using appropriate reagents like phosphoryl chloride (POCl₃) to form the thienopyrimidine core.
Attachment of the Cyclopentanecarboxamide Group: : This involves coupling the thienopyrimidine core with cyclopentanecarboxylic acid derivatives using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: : Using these reactors can enhance yield and purity by maintaining optimal reaction conditions.
Green Chemistry Approaches: : Utilizing environmentally benign solvents and reagents, and employing catalytic methods to minimize waste and improve sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo several types of chemical reactions, such as:
Oxidation: : Using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: : Typically performed with reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : This can include nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Oxidation: : Mild conditions with H₂O₂ in acetic acid.
Reduction: : Room temperature with LiAlH₄ in dry ether.
Substitution: : Elevated temperatures with halides or alkylating agents in the presence of a base.
Major Products Formed
The major products of these reactions depend on the specific conditions but generally involve modifications to the thienopyrimidine or cyclopentanecarboxamide moieties, leading to new derivatives with potentially enhanced or altered biological activity.
Applications De Recherche Scientifique
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has a wide range of applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential as a biochemical probe for various biological pathways.
Medicine: : Investigated for its pharmacological properties, including potential anticancer and antiviral activities.
Industry: : Explored for its applications in materials science, such as in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism by which N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects typically involves:
Molecular Targets: : These could include enzymes, receptors, or nucleic acids, depending on its application.
Pathways Involved: : Often part of larger biochemical pathways, influencing processes such as DNA replication, signal transduction, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, such as thienopyrimidine derivatives, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide stands out due to:
Uniqueness: : The specific arrangement of its molecular structure grants it unique reactivity and biological activity.
Similar Compounds: : Includes other thienopyrimidine-based compounds, cyclopentanecarboxamide derivatives, and various thiophene-containing molecules.
This compound is a fascinating compound with a myriad of applications across different fields, showcasing the rich interplay between its unique structure and its diverse functions.
Propriétés
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c22-15-14-12(5-11-26-14)20-17(24)21(15)9-8-19-16(23)18(6-1-2-7-18)13-4-3-10-25-13/h3-5,10-11H,1-2,6-9H2,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBSREQNWPGSOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide](/img/structure/B2443583.png)
![(E)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(4-morpholin-4-ylphenyl)prop-2-enamide](/img/structure/B2443584.png)

![[4-(2-Hydroxyethyl)phenyl]thiourea](/img/structure/B2443586.png)

![2-chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2443590.png)


![N-(cyanomethyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B2443595.png)





